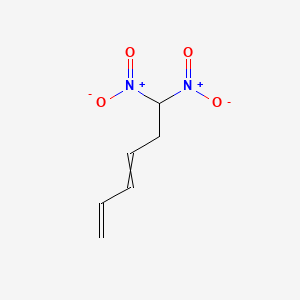
6,6-Dinitrohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dinitrohexa-1,3-diene is an organic compound characterized by the presence of two nitro groups attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dinitrohexa-1,3-diene typically involves the nitration of hexa-1,3-diene. One common method is the reaction of hexa-1,3-diene with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dinitrohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Dicarboxylic acids or nitro-aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted dienes depending on the nucleophile used.
Scientific Research Applications
6,6-Dinitrohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Dinitrohexa-1,3-diene involves its interaction with molecular targets through its nitro groups and conjugated diene system. The nitro groups can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological and chemical systems.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
2-Chloro-1,3-butadiene (Chloroprene): Used in the production of synthetic rubber.
2-Methyl-1,3-butadiene (Isoprene): A key monomer in natural rubber synthesis.
Uniqueness: 6,6-Dinitrohexa-1,3-diene is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications compared to other conjugated dienes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
62115-91-7 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
6,6-dinitrohexa-1,3-diene |
InChI |
InChI=1S/C6H8N2O4/c1-2-3-4-5-6(7(9)10)8(11)12/h2-4,6H,1,5H2 |
InChI Key |
RNOREQUBLSPKTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


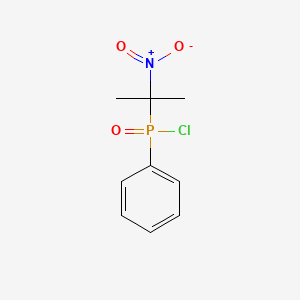
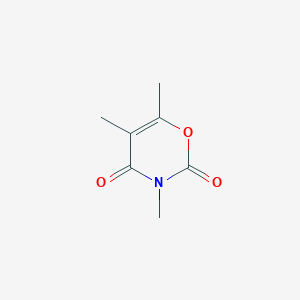
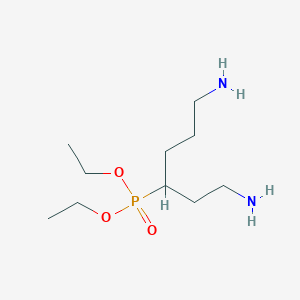
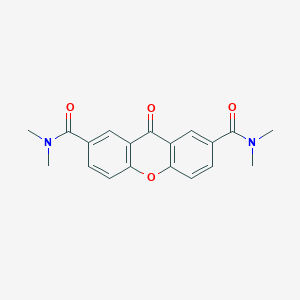
![1,2-Propanediol, 3,3'-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis-](/img/structure/B14556197.png)
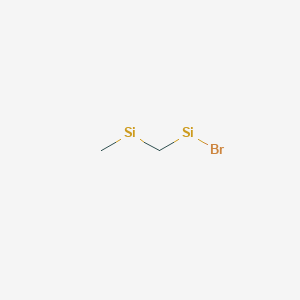
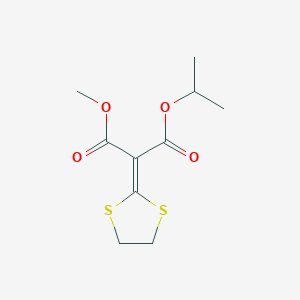
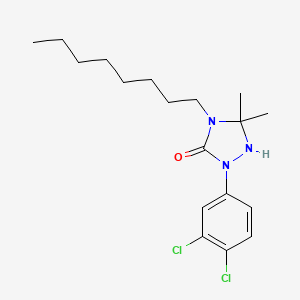
![2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl-](/img/structure/B14556228.png)
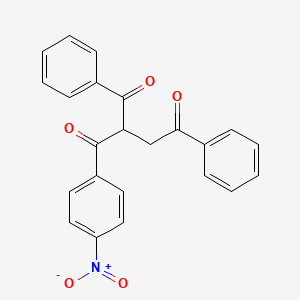
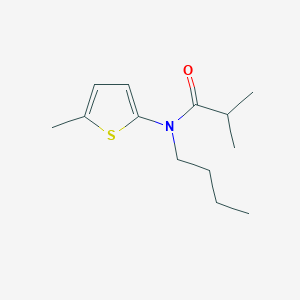
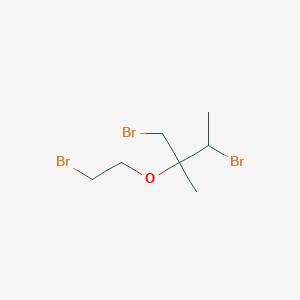
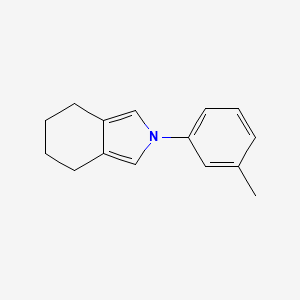
![5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14556254.png)
